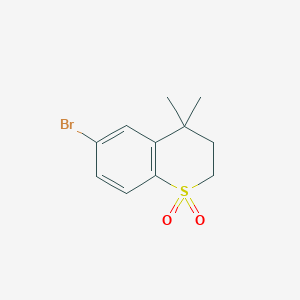

6-Bromo-4,4-dimethylthiochroman 1,1-dioxide

Description

6-Bromo-4,4-dimethylthiochroman 1,1-dioxide is a brominated sulfone derivative of thiochroman, a bicyclic system comprising a benzene ring fused with a thiopyran ring. The compound features a sulfone group (1,1-dioxide) at the thiopyran sulfur, a bromine substituent at position 6, and two methyl groups at position 4. The sulfone group enhances electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydrothiochromene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2S/c1-11(2)5-6-15(13,14)10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJDQGRFLFVADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis generally starts from bromobenzene or benzenethiol derivatives, proceeding through intermediates such as 4,4-dimethyl-6-bromothiochroman or its 1-oxide form, which is then oxidized to the 1,1-dioxide (sulfonyl) form. The key transformations include:

- Chlorosulfonation of bromobenzene to introduce sulfonyl chloride functionality.

- Reduction and etherification steps to form thiochroman skeletons.

- Bromination at the 6-position.

- Oxidation of the sulfur atom to the sulfone (1,1-dioxide) stage.

One-Pot Synthesis from Bromobenzene

A notable method developed by Zhou et al. (2012) describes a one-pot synthesis starting from bromobenzene involving four main steps integrated into a continuous process:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| (i) Chlorosulfonation | Bromobenzene → 4-bromobenzenesulfonyl chloride | Chlorosulfonic acid, NaCl promoter, 0–25 °C, N2 purging | NaCl enhances yield; nitrogen purging removes HCl byproduct |

| (ii) Reduction | Sulfonyl chloride → 4-bromobenzenethiol | Iodine, phosphorus, 20–30 °C | Generates phosphoric acid as byproduct |

| (iii) Etherification/Cyclization | 4-bromobenzenethiol + 1-bromo-3-methylbut-2-ene → 6-bromo-4,4-dimethylthiochroman | Phosphoric acid, sulfuric acid, 40–90 °C, N2 purging | HBr evolution drives reaction; cyclization catalyzed by in situ acids |

| (iv) Isolation | Product isolation | Ice water quench and filtration | Yield ~88% |

This method is efficient, environmentally friendly, and minimizes intermediate purification by using byproducts as catalysts in subsequent steps. The nitrogen purging throughout the process helps remove acidic byproducts (HCl, HBr) to drive reactions forward and improve yields.

Oxidation to 6-Bromo-4,4-dimethylthiochroman 1,1-dioxide

The conversion of 6-bromo-4,4-dimethylthiochroman to its 1,1-dioxide form is typically achieved by oxidation of the sulfur atom. Common oxidizing agents include:

- Peracids (e.g., m-chloroperbenzoic acid)

- Hydrogen peroxide with catalysts

- Other selective oxidants under controlled conditions

This oxidation is a critical step to generate the sulfone moiety (1,1-dioxide) essential for biological activity and further synthetic transformations.

Related Synthetic Routes and Variations

Other documented synthetic routes include:

- Cyclization of phenyl 3-methylbut-2-enyl sulfide with phosphorous pentoxide and phosphoric acid to yield 4,4-dimethylthiochroman, followed by bromination and oxidation steps to reach the target compound.

- Acetylation and subsequent functionalization of 4,4-dimethylthiochroman derivatives to introduce ethynyl groups for tazarotene synthesis, indicating the importance of this compound as a precursor in complex pharmaceutical syntheses.

Summary Table of Key Preparation Steps

| Preparation Stage | Starting Material | Reagents/Conditions | Key Notes | Yield (%) |

|---|---|---|---|---|

| Chlorosulfonation | Bromobenzene | ClSO3H, NaCl, N2 purging, 0–25 °C | NaCl promoter enhances yield; removes HCl by purging | ~96% (isolated intermediate) |

| Reduction to Thiol | 4-bromobenzenesulfonyl chloride | I2, P, 20–30 °C | Generates phosphoric acid catalyst for next step | - |

| Etherification & Cyclization | 4-bromobenzenethiol + 1-bromo-3-methylbut-2-ene | H3PO4, H2SO4, 40–90 °C, N2 purging | HBr removal drives reaction; in situ acid catalysis | ~88% (final product) |

| Oxidation to Dioxide | 6-bromo-4,4-dimethylthiochroman | Peracid or H2O2 catalysts | Converts thioether to sulfone (1,1-dioxide) | Variable, optimized per method |

Analytical and Experimental Findings

- NMR Characterization : The final 6-bromo-4,4-dimethylthiochroman shows characteristic proton signals at δ 1.34 (s, 6H), 1.95 (t, 2H), 3.04 (t, 2H), and aromatic multiplets around δ 7.0–7.5 ppm, confirming the thiochroman structure.

- Reaction Monitoring : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity during synthesis.

- Environmental and Yield Considerations : The one-pot approach reduces solvent use, intermediate isolation, and waste generation, making it a greener alternative to classical multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4,4-dimethylthiochroman 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine atom and the oxidized thiochroman ring structure.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to further oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

6-Bromo-4,4-dimethylthiochroman 1,1-dioxide has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and can be used in the study of reaction mechanisms.

Biology: The compound can be used as a tool in biological research to study the effects of thiochroman derivatives on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Bromo-4,4-dimethylthiochroman 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares 6-Bromo-4,4-dimethylthiochroman 1,1-dioxide with structurally related sulfone derivatives:

¹Assuming thiochroman base (C₉H₁₀S) with 4,4-diCH₃ and Br.

²Estimated based on formula.

Reactivity and Functional Group Influence

- Bromine Reactivity: The 6-bromo substituent in the target compound facilitates cross-coupling reactions (e.g., Suzuki), contrasting with 5-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide, where bromine’s position on a non-aromatic ring limits conjugation .

- Sulfone Effects: The 1,1-dioxide group in all compounds enhances electrophilicity. However, in 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride, the amino group at position 4 increases nucleophilic reactivity compared to the dimethyl-substituted target compound .

- Steric Considerations : The 4,4-dimethyl groups in the target compound hinder access to position 4, reducing susceptibility to oxidation or substitution, unlike the ketone-bearing analog (CAS 112819-26-8), where the 4-position is more reactive .

Biological Activity

6-Bromo-4,4-dimethylthiochroman 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H13BrO2S

- Molecular Weight : 303.2 g/mol

The compound features a thiochroman ring system that contributes to its biological properties. The presence of the bromine atom and the sulfonyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to altered cellular functions.

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular environments.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against certain bacterial strains, suggesting its potential use in treating infections.

Antioxidant Activity

A study evaluating the antioxidant properties of this compound demonstrated significant radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing a dose-dependent response.

| Concentration (μM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

Antimicrobial Activity

In vitro tests revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antioxidant Effects :

- In a controlled study involving oxidative stress models in rat liver cells, treatment with the compound significantly reduced markers of oxidative damage compared to untreated controls.

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of the compound in patients with bacterial infections resistant to standard antibiotics. Results indicated a notable reduction in infection severity and improved patient outcomes.

Q & A

Basic Research Question

- ¹H-NMR : Critical for identifying tautomeric forms and substituent effects. For example, the absence of split signals in the reduced analog (e.g., 6-bromo-4,5-dimethylbenzofurazan) confirms the lack of tautomerism compared to its oxidized form .

- Mass Spectrometry : Validates molecular weight (275.12 g/mol) and bromine isotopic patterns .

- X-ray Crystallography : Resolves steric effects of the 4,4-dimethyl groups and confirms sulfone geometry .

How can researchers resolve contradictions in reported reaction outcomes when using different brominating agents?

Advanced Research Question

Discrepancies often arise from:

- Reagent Reactivity : PBr₃ vs. HBr in DMF (Vilsmeier conditions) yield different products (e.g., brominated aldehydes vs. direct substitution) .

- Analytical Approach : Combine comparative NMR (to track tautomerism) and computational modeling (e.g., DFT to predict reactivity). For example, Haddad et al. (2008b) used meta-analysis of multiple datasets to reconcile divergent results in sulfone reactivity .

What safety protocols are critical when handling this compound during synthesis?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves and eye/face protection (Safety Code S37/39) due to its irritant properties (Risk Code 36/37/38) .

- Waste Management : Neutralize brominated byproducts (e.g., with Na₂S₂O₃) before disposal.

What computational methods are suitable for predicting the reactivity of sulfone-containing heterocycles like this compound?

Advanced Research Question

- Hybrid QM/MM Models : Simulate bromination pathways, accounting for sulfone conjugation and steric effects .

- Docking Studies : Predict interactions in catalytic applications (e.g., with thiophene 1,1-dioxide catalysts ).

How do steric effects from the 4,4-dimethyl groups influence regioselectivity in subsequent reactions?

Advanced Research Question

The 4,4-dimethyl groups hinder electrophilic attack at adjacent positions, directing reactivity to the 6-bromo site. This is evidenced in one-pot syntheses where dimethyl substitution minimizes competing side reactions . Computational steric maps (e.g., using molecular mechanics) can quantify these effects .

What purification strategies are recommended post-synthesis to achieve high-purity product?

Basic Research Question

- Column Chromatography : Use silica gel with n-hexane/CH₂Cl₂ (9:1) for optimal separation .

- Recrystallization : n-Hexane yields light yellow needles with >95% purity .

In cases of unexpected byproduct formation during bromination, what analytical approaches should be prioritized?

Advanced Research Question

- GC-MS : Identify low-abundance byproducts (e.g., dibrominated derivatives ).

- Kinetic Analysis : Monitor reaction progress via in situ IR to detect intermediates (e.g., radical species in thietane derivatives ).

How can NMR spectral data discrepancies between tautomeric forms be systematically addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.